![molecular formula C12H16BrNO2Si B1525544 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1273671-42-3](/img/structure/B1525544.png)
2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Overview
Description
Synthesis Analysis
This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including the types and arrangement of its atoms, and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound can undergo, including any reactants it can react with, the products it can form, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactions
- Silyl Furans Synthesis : Nakayama et al. (1991) explored the halodesilylation of 2-trimethylsilyl-3,4-bis(methoxycarbonyl)furans, revealing the production of corresponding 2-halo-3,4-bis(methoxycarbonyl)furans via chloro-, bromo-, and iododesilylation in good yields (Nakayama, Harigaya, Okamoto, & Tanaka, 1991).
- Aryl Enol Radical Cation Generation : Schepp (2004) demonstrated the formation of the enol radical cation of 4-methoxyphenylacetone, which is relatively long-lived in acidic acetonitrile, indicating its potential use in radical cation chemistry (Schepp, 2004).
- Concise Synthesis of Hydroxyphenylacetonitriles : Wu et al. (2014) developed a synthesis method for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide and o-quinone methides, offering a pathway to benzofuranones (Wu, Gao, Chen, & Zhou, 2014).
- Synthesis of α-Arylgyloxylates : Showalter and Haskell (1981) utilized heteroaryl[(trimethylsilyl)oxy]acetonitrile intermediates in a novel synthetic strategy for α-hydroxy- and α-ketoarylalkanoates (Showalter & Haskell, 1981).
Safety And Hazards
This would involve studying any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential future research directions involving the compound, such as new reactions it could be used in, or new applications it could have in fields like medicine or materials science.
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2Si/c1-15-11-6-5-9(7-10(11)13)12(8-14)16-17(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJWUFQHHZIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)O[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
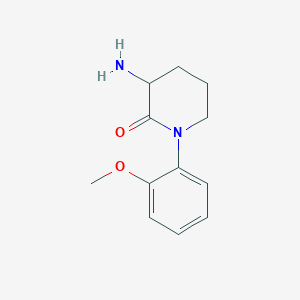
![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
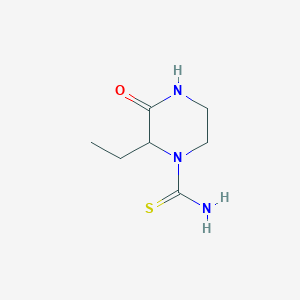

![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
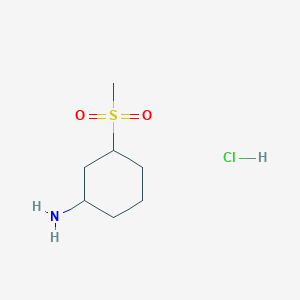
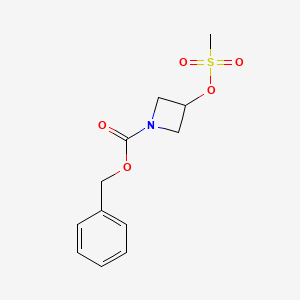
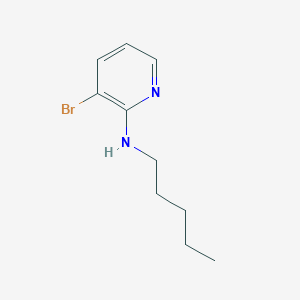
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
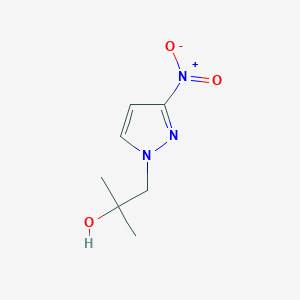
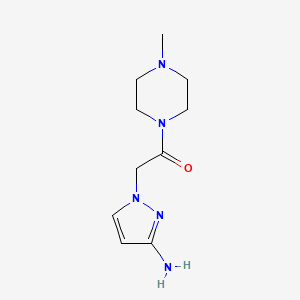
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)